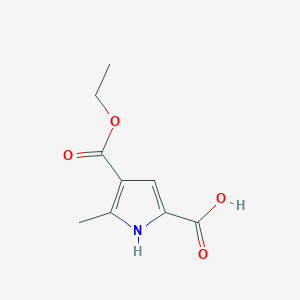

4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(ethoxycarbonyl)phenylboronic acid” is a highly valuable building block in organic synthesis . It’s used as a reactant involved in various chemical reactions .

Chemical Reactions Analysis

Similar compounds like “4-(ethoxycarbonyl)phenylboronic acid” are involved in various chemical reactions, including oxidative hydroxylation for the preparation of phenols, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, and Suzuki-coupling reaction with quinoline carboxylates .Scientific Research Applications

- Boronic acids are versatile reagents in organic synthesis due to their ability to form stable complexes with diols. Researchers use them for Suzuki-Miyaura cross-coupling reactions, which allow the construction of complex organic molecules. In medicinal chemistry, boronic acids play a crucial role in designing protease inhibitors and other bioactive compounds .

- The boronic acid moiety in 4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid can interact with diols, such as glucose. This property has led to the development of fluorescent sensors for glucose monitoring. These sensors exploit changes in fluorescence intensity upon binding to glucose, making them valuable tools for diabetes management and biomedical research .

- Researchers have used 4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid in colorimetric assays. These assays rely on the change in color when the compound interacts with specific analytes. For example, boronic acids can detect saccharides, amino acids, and other biologically relevant molecules .

- The boronic acid group’s reversible binding to diols allows for targeted drug delivery. Researchers have functionalized nanoparticles and polymers with boronic acids to selectively release drugs in response to elevated glucose levels (relevant for diabetes treatment) or other specific conditions .

- Boronic acids participate in supramolecular assemblies. Their interactions with Lewis bases (such as fluoride or cyanide anions) lead to the formation of host-guest complexes. These complexes find applications in molecular recognition, catalysis, and materials science .

- Some boronic acid derivatives, including 4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid, are used as food additives. They enhance flavors and contribute to the overall taste experience in certain food products .

Organic Synthesis and Medicinal Chemistry

Fluorescent Sensors and Probes

Colorimetric Assays

Drug Delivery Systems

Supramolecular Chemistry

Food Additives and Flavor Enhancers

Safety and Hazards

properties

IUPAC Name |

4-ethoxycarbonyl-5-methyl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-7(8(11)12)10-5(6)2/h4,10H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLCKOHEJDFRPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2730957.png)

![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)

![3-Methyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2730977.png)